diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate
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Overview
Description
Diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a quinoline moiety, making it a valuable compound for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate typically involves the reaction of diethyl malonate with 2-oxo-1,2-dihydroquinoline-4-carbaldehyde in the presence of acetic anhydride and a suitable base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted acetamido derivatives.
Scientific Research Applications
Diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-acetamido-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]malonate
- Diethyl 2-acetamido-2-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]propanedioate
Uniqueness
Diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H22N2O6 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(2-oxo-4aH-quinolin-4-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H22N2O6/c1-4-26-17(24)19(21-12(3)22,18(25)27-5-2)11-13-10-16(23)20-15-9-7-6-8-14(13)15/h6-10,14H,4-5,11H2,1-3H3,(H,21,22) |
InChI Key |
TUNWVDLHRYERIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=O)N=C2C1C=CC=C2)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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